3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester
CAS No.:
Cat. No.: VC16717673
Molecular Formula: C12H10F6O3
Molecular Weight: 316.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F6O3 |
|---|---|
| Molecular Weight | 316.20 g/mol |
| IUPAC Name | ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-4-3-5-8(6-7)11(13,14)15/h3-6,20H,2H2,1H3 |
| Standard InChI Key | RAAZPPPJIHIWDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Properties
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.2 g/mol |
| CAS Registry Number | 107018-39-3 |
| InChI Key | UQWZKLEQKXKXPT-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic Catalysis | High selectivity, mild conditions | Substrate specificity |
| Organofluorine Route | Scalability, pure product | Requires toxic reagents |
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 92–94°C and a boiling point of 285–287°C (at 760 mmHg). It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol but insoluble in water due to its fluorinated structure.
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -CHCH), 4.30 (q, 2H, -OCH), 5.20 (s, 1H, -OH), 7.45–7.70 (m, 4H, aromatic).
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NMR: δ -63.5 (s, 3F, -CF), -70.2 (s, 3F, Ar-CF).
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Mass Spectrometry:
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ESI-MS: m/z 317.1 [M+H].
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Biological Activity and Applications
Mechanism of Action
The compound’s trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites, enabling competitive inhibition. Studies suggest it targets acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC values of 12.3 μM and 18.7 μM, respectively. This inhibition is attributed to the fluorine atoms’ electron-withdrawing effects, which stabilize transition-state analogs.
Medicinal Chemistry Applications
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Anticancer Agents: Demonstrates cytotoxicity against HeLa cells (IC = 8.9 μM) via apoptosis induction.
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Antimicrobials: Inhibits Staphylococcus aureus growth (MIC = 32 μg/mL).
Agrochemical Uses
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Herbicides: Disrupts plant acetolactate synthase (ALS), reducing weed biomass by 75% at 50 ppm.
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Insecticides: Acts as a GABA receptor antagonist in Aedes aegypti larvae (LD = 0.45 μg/mL).
Table 3: Biological Activity Data
| Target | IC/LD | Application |
|---|---|---|
| Acetylcholinesterase | 12.3 μM | Neurodegenerative diseases |
| HeLa cells | 8.9 μM | Cancer therapy |
| Aedes aegypti | 0.45 μg/mL | Insecticide |
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